molecular formula C11H9Cl2F3OS B14061507 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14061507
M. Wt: 317.2 g/mol
InChI Key: KKWRKHXWCQKWGS-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₉Cl₂F₃OS
Molecular Weight: 317.15 g/mol
CAS Number: 1805862-91-2
Key Structural Features:

  • A propan-2-one backbone with a chlorine atom at the 1-position.
  • A phenyl ring substituted with a chloromethyl group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position.
    Applications: Likely serves as an intermediate in organic synthesis due to its reactive chloromethyl and ketone groups, enabling further functionalization.

Properties

Molecular Formula

C11H9Cl2F3OS

Molecular Weight

317.2 g/mol

IUPAC Name

1-chloro-3-[2-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Cl2F3OS/c12-5-8-4-10(18-11(14,15)16)2-1-7(8)3-9(17)6-13/h1-2,4H,3,5-6H2

InChI Key

KKWRKHXWCQKWGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)CCl)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenyl derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong chlorinating agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and thiolation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Source
Target Compound C₁₁H₉Cl₂F₃OS 317.15 2-(chloromethyl), 4-(trifluoromethylthio) phenyl, propan-2-one Not reported
1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one C₁₀H₇Cl₂F₃OS 303.13 2-chloro, 4-(trifluoromethylthio) phenyl, propan-2-one Not reported
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine C₁₃H₉ClF₃N 283.67 4-(chloromethyl) phenyl, 5-(trifluoromethyl) pyridine 77–78
1-chloro-3-(2,6-difluorophenyl)propan-2-one C₉H₇ClF₂O 204.60 2,6-difluoro phenyl, propan-2-one Not reported
1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) C₁₁H₁₃ClNO₂S 258.74 4-(chloromethyl) phenyl, sulfoximine group 137.3–138.5
Key Observations:

Substituent Effects :

  • The target compound features a chloromethyl group at the phenyl ring's 2-position, distinguishing it from analogs like the pyridine derivative (C₁₃H₉ClF₃N), which lacks a ketone backbone .
  • The trifluoromethylthio group (-SCF₃) is a strong electron-withdrawing substituent, enhancing electrophilicity at the aromatic ring compared to nitro or methoxy groups in other compounds .

Molecular Weight and Stability: The target compound’s higher molecular weight (317.15 g/mol) compared to C₁₀H₇Cl₂F₃OS (303.13 g/mol) is attributed to the additional chloromethyl group.

Thermal Properties :

  • The sulfoximine-containing compound 1f (137.3–138.5°C) has a higher melting point than the pyridine analog (77–78°C) , likely due to stronger intermolecular interactions (e.g., dipole-dipole forces in sulfoximine). The target compound’s melting point is unreported but expected to be moderate due to its hybrid structure.

Pharmacological and Industrial Relevance

  • Nitroimidazole Derivatives (e.g., ): Used in antiparasitic agents but differ from the target compound in bioactivity due to the absence of -SCF₃.
  • Chloromethyl Pivalate ( ): A simple alkylating agent, contrasting with the target compound’s multifunctionality.

Biological Activity

1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C11H9Cl2F3OSC_{11}H_9Cl_2F_3OS and a molecular weight of approximately 317.2 g/mol, this compound features multiple functional groups, including a chloro substituent and a trifluoromethylthio group, which may influence its interactions with biological targets.

The compound's unique structure allows for various chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC11H9Cl2F3OS
Molecular Weight317.2 g/mol
IUPAC Name1-chloro-3-[2-(chloromethyl)-4-(trifluoromethylthio)phenyl]propan-2-one
InChI KeyKKWRKHXWCQKWGS-UHFFFAOYSA-N

The biological activity of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethylthio group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability. This interaction may lead to modulation of various biochemical pathways, which could be leveraged in pharmacological applications.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that the introduction of a trifluoromethyl group can significantly increase the potency of drugs targeting serotonin uptake or inhibiting viral replication mechanisms .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of similar compounds, revealing that modifications in the phenyl ring structure, such as the addition of trifluoromethylthio groups, can enhance antibacterial efficacy against resistant strains .
  • Enzyme Inhibition : Research focusing on enzyme interactions demonstrated that compounds with similar structural motifs could inhibit key enzymes involved in metabolic pathways, showing promise as potential therapeutic agents.

Applications in Drug Development

The compound's structural features position it as a candidate for further investigation in drug development. Its ability to modulate enzyme or receptor activity suggests potential applications in treating various diseases, including cancer and infectious diseases.

Potential Therapeutic Uses

  • Antiviral Agents : Given its mechanism of action, there is potential for development as an antiviral drug targeting specific viral replication pathways.
  • Antibacterial Agents : Its enhanced activity against bacterial strains suggests it could be developed into a new class of antibiotics.

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